molecular formula C10H9NOS B1305968 2H-chromene-3-carbothioamide CAS No. 423768-57-4

2H-chromene-3-carbothioamide

Cat. No.: B1305968
CAS No.: 423768-57-4
M. Wt: 191.25 g/mol
InChI Key: KANWCAMIRWAFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Chromene-3-carbothioamide is a benzopyran derivative known for its diverse biological activities. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly in cancer research and treatment. Its unique structure allows it to interact with various biological targets, making it a valuable compound for scientific exploration.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2H-chromene-3-carbothioamide plays a crucial role in biochemical reactions, particularly in the induction of ferroptosis, a form of programmed cell death. This compound interacts with several enzymes and proteins, including SLC7A11 and glutathione peroxidase 4 (GPX4). By downregulating SLC7A11 and decreasing cysteine and glutathione levels, this compound promotes lipid peroxidation and ferroptosis . Additionally, it inhibits the mammalian target of rapamycin (mTOR)-p70S6K signaling pathway by activating AMP-activated protein kinase (AMPK), further contributing to its biochemical effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, this compound induces ferroptosis by downregulating SLC7A11 and decreasing cysteine levels . This leads to the accumulation of lipid peroxides and oxidative stress, ultimately resulting in cell death. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the mTOR-p70S6K pathway and activating AMPK . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. This compound binds to and inhibits SLC7A11, leading to a decrease in cysteine and glutathione levels . The reduction in glutathione levels impairs the activity of GPX4, an enzyme responsible for reducing lipid peroxides. As a result, lipid peroxides accumulate, causing oxidative damage and ferroptosis. Additionally, this compound activates AMPK, which inhibits the mTOR-p70S6K signaling pathway . This dual mechanism of action underscores the compound’s potential as a ferroptosis inducer and cancer therapeutic.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained induction of ferroptosis and inhibition of the mTOR-p70S6K pathway . Long-term exposure to this compound has been associated with persistent oxidative stress and cell death, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces ferroptosis and inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including excessive oxidative stress and damage to normal tissues. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to ferroptosis and oxidative stress. The compound interacts with enzymes such as SLC7A11 and GPX4, leading to alterations in cysteine and glutathione metabolism . These interactions result in the accumulation of lipid peroxides and the induction of ferroptosis. Additionally, this compound affects metabolic flux and metabolite levels by inhibiting the mTOR-p70S6K pathway and activating AMPK .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with SLC7A11 and other transporters involved in cysteine and glutathione metabolism . These interactions facilitate the compound’s uptake and distribution, allowing it to exert its biochemical effects effectively.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in ferroptosis and oxidative stress . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromene-3-carbothioamide typically involves the reaction of 2H-chromene-3-carboxylic acid with thioamide derivatives. One common method includes the use of dry DMF (dimethylformamide) as a solvent and DIEA (diisopropylethylamine) as a base . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2H-Chromene-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

2H-Chromene-3-carbothioamide can be compared with other benzopyran derivatives such as:

The uniqueness of this compound lies in its ability to modulate multiple biological pathways, making it a versatile compound for research and therapeutic applications.

Properties

IUPAC Name

2H-chromene-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-5H,6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANWCAMIRWAFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380185
Record name 2H-chromene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-57-4
Record name 2H-1-Benzopyran-3-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-chromene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-chromene-3-carbothioamide
Reactant of Route 2
Reactant of Route 2
2H-chromene-3-carbothioamide
Reactant of Route 3
2H-chromene-3-carbothioamide
Reactant of Route 4
2H-chromene-3-carbothioamide
Reactant of Route 5
2H-chromene-3-carbothioamide
Reactant of Route 6
Reactant of Route 6
2H-chromene-3-carbothioamide
Customer
Q & A

Q1: How do 2H-chromene-3-carbothioamide derivatives interact with their targets and what are the downstream effects?

A: Research suggests that 2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA), a specific derivative, exhibits anticancer activity by targeting the orphan nuclear receptor 4A1 (NR4A1) []. IMCA binding induces NR4A1 translocation from the nucleus to the cytoplasm, potentially triggering apoptosis in thyroid cancer cells []. Additionally, IMCA has been shown to downregulate the cystine/glutamate antiporter system xc– component SLC7A11, leading to ferroptosis in colorectal cancer cells []. This downregulation disrupts cysteine and glutathione levels, ultimately resulting in reactive oxygen species accumulation and cell death [].

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives? How do modifications to the core structure affect activity?

A: While specific SAR studies focusing solely on this compound are limited in the provided literature, research highlights the importance of the 2-imino and 6-methoxy substituents in IMCA's interaction with NR4A1 []. Further research exploring modifications to the core structure, such as variations in the substituents on the chromene ring or the thioamide moiety, is needed to fully elucidate the SAR and identify derivatives with enhanced potency and selectivity for specific targets.

Q3: What analytical methods have been employed to study this compound derivatives?

A: Researchers utilized various techniques to characterize and study these compounds. For instance, spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, were employed to elucidate the structures of novel bis(chromenes) incorporating a piperazine moiety []. Furthermore, biological assays like MTT assays and apoptosis assays were used to assess the anticancer activity of IMCA [, ]. These findings highlight the diverse range of analytical techniques employed to investigate this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.